N-benzyl-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-benzyl-2-(2-nitrophenoxy)acetamide: is an organic compound with the molecular formula C15H14N2O4 . This compound is characterized by the presence of a benzyl group attached to an acetamide moiety, which is further substituted with a 2-nitrophenoxy group. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-nitrophenoxy)acetamide typically involves the reaction of benzylamine with 2-(2-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: N-benzyl-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and benzylamine.
Scientific Research Applications
N-benzyl-2-(2-nitrophenoxy)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
2-(2-Nitrophenoxy)acetamide: Similar structure but lacks the benzyl group.
2-(4-Nitrophenoxy)acetamide: Similar structure but with the nitro group in a different position.
2-(3-Cyanophenoxy)acetamide: Similar structure but with a cyano group instead of a nitro group.
2-(4-Aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N-benzyl-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a benzyl group and a 2-nitrophenoxy group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, particularly in the development of anti-inflammatory agents.
Properties
IUPAC Name |
N-benzyl-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)17(19)20/h1-9H,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPWTCRINEGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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